N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of sulfur. The fluorophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated precursors and nucleophiles like sodium methoxide or potassium fluoride are often employed.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanylacetamide group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique chemical properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the fluorophenyl and methoxyphenyl groups can enhance the compound’s affinity for certain receptors or enzymes. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group and has similar bioactive properties.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-14-3-8-18(26-2)17(11-14)24-10-9-22-20(24)27-13-19(25)23-12-15-4-6-16(21)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPATALOQVMZRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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